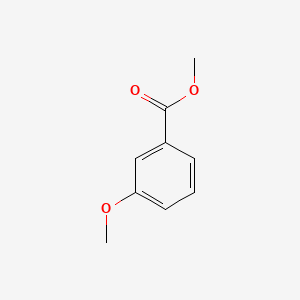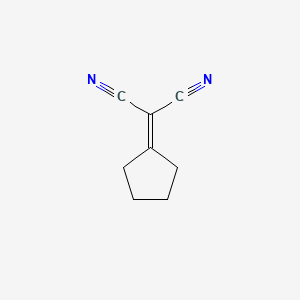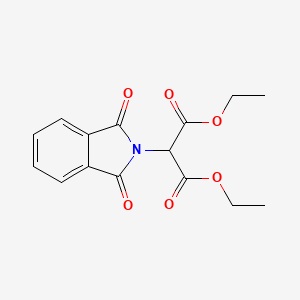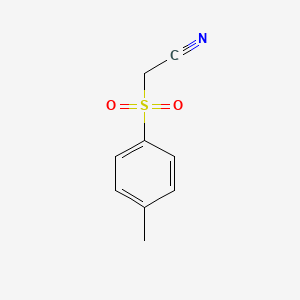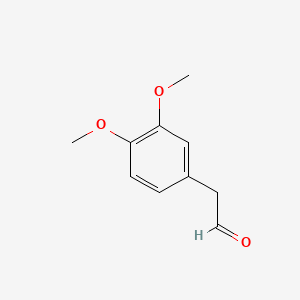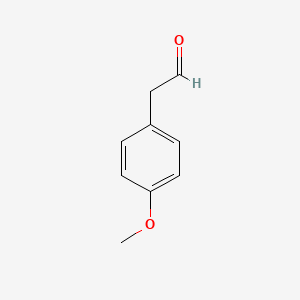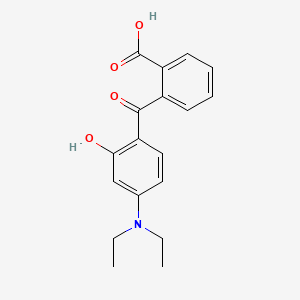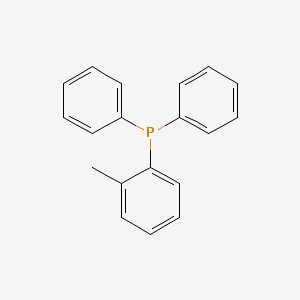![molecular formula C17H21NO4 B1346841 3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid CAS No. 885266-53-5](/img/structure/B1346841.png)
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is a compound with the molecular formula C17H21NO4 and a molecular weight of 303.3612. It appears as a pale yellow solid13.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.Molecular Structure Analysis
The InChI code for this compound is 1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20)1. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Unfortunately, I couldn’t find specific information on the chemical reactions involving “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” from the available resources.Physical And Chemical Properties Analysis
This compound is a pale yellow solid13. It has a molecular weight of 303.3612. The compound should be stored at 0-8 °C13.Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of (Triazolylethyl)indoles : Utilizing a copper-catalyzed cycloaddition, N-(tert-butoxycarbonyl)-3-(1-tosyl-3-butynyl)-1H-indole reacts with azides to yield (triazolylethyl)indoles. These compounds mimic indole-3-propionic acid due to the electronic similarities of the triazole ring to the amido group (Petrini & Shaikh, 2009).
Formation of Indoles and Oxindoles : Treatment of dilithiated N-(tert-butoxycarbonyl)anilines leads to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles. This process involves condensation and cyclization reactions (Clark et al., 1991).
Aldehyde Building Blocks : Synthesis of tert-butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic and propionic acids from simple materials is reported. These compounds serve as building blocks in various chemical syntheses (Groth & Meldal, 2001).
Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid derivatives show potent inhibitory activity against the urease enzyme, suggesting their potential in therapeutic applications (Nazir et al., 2018).
Chemical Properties and Applications
Asymmetric Hydrogenation : Utilized in the synthesis of beta-amino acid pharmacophores, demonstrating its role in producing compounds with high enantiomeric excess (Kubryk & Hansen, 2006).
Enantioselective Synthesis : Key in producing enantioselective 3-aminopropanoic acid derivatives, an approach involving electrophilic attack on chiral 3-acyl-1,3-oxazolidin-2-ones (Arvanitis et al., 1998).
Catalysis in N-tert-Butoxycarbonylation : Demonstrates efficiency in N-tert-butoxycarbonylation of amines, providing an environmentally friendly and high-yield method for this chemical transformation (Heydari et al., 2007).
Novel Cyclo-dimerization : Engaged in a unique cyclo-dimerization process, yielding cyclic dimers that might have potential in further synthetic applications (Kawasaki et al., 2005).
Safety And Hazards
Specific safety and hazard information for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” is not available in the resources I have. However, as with all chemicals, it should be handled with care, and appropriate safety measures should be taken.
Future Directions
The future directions for “3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid” are not specified in the available resources. However, given its molecular structure, it could potentially be of interest in various fields of research.
Please note that this information is based on the available resources and may not be exhaustive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11(9-15(19)20)13-10-18(16(21)22-17(2,3)4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMVLMBCHRXPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(tert-Butoxycarbonyl)indol-3-yl]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)
